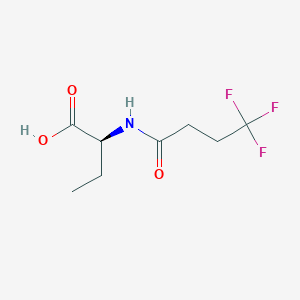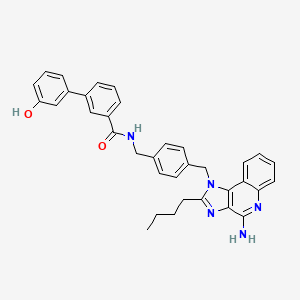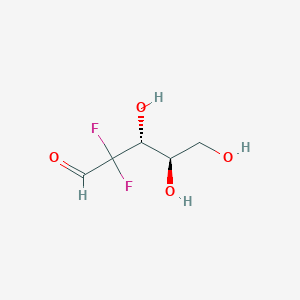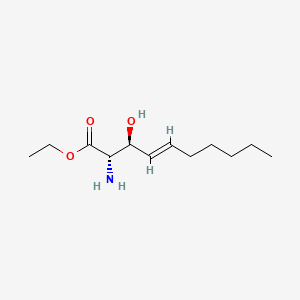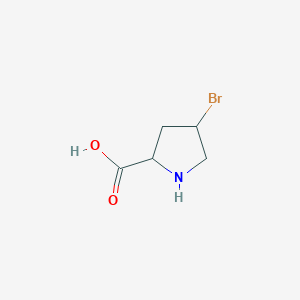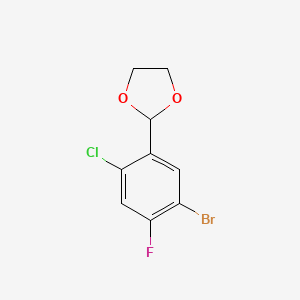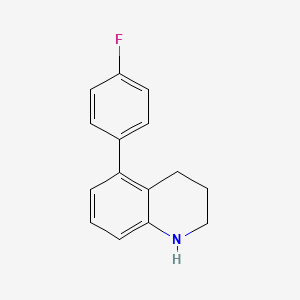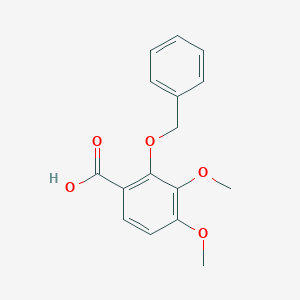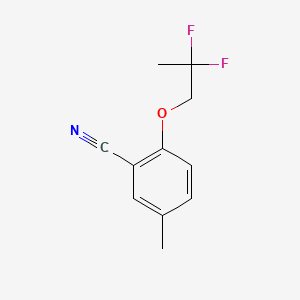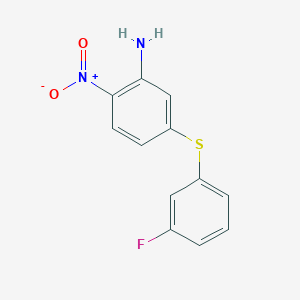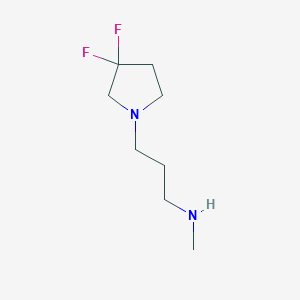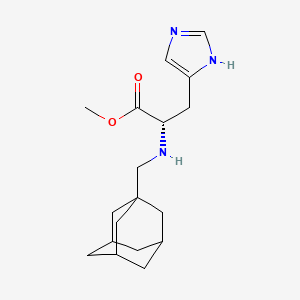![molecular formula C32H62O2 B14765335 [(E)-octadec-9-enyl] tetradecanoate](/img/structure/B14765335.png)
[(E)-octadec-9-enyl] tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a fatty acid ester with the molecular formula C₃₂H₆₂O₂ and a molecular weight of 478.83 g/mol . This compound is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadec-9-enyl tetradecanoate is synthesized through the esterification reaction between oleyl alcohol (octadec-9-en-1-ol) and myristic acid (tetradecanoic acid). The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of octadec-9-enyl tetradecanoate involves large-scale esterification processes. The reactants, oleyl alcohol and myristic acid, are mixed in the presence of a catalyst and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester product .
Chemical Reactions Analysis
Types of Reactions
Octadec-9-enyl tetradecanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to produce oleyl alcohol and myristic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed
Oxidation: Oleic acid and myristic acid.
Reduction: Oleyl alcohol and myristyl alcohol.
Hydrolysis: Oleyl alcohol and myristic acid.
Scientific Research Applications
Octadec-9-enyl tetradecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the formulation of lipid-based drug delivery systems and as a component in cell culture media.
Medicine: Investigated for its potential use in topical formulations and as an emollient in pharmaceutical preparations.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants
Mechanism of Action
The mechanism of action of octadec-9-enyl tetradecanoate involves its interaction with lipid membranes and its ability to modulate the fluidity and permeability of these membranes. This compound can integrate into lipid bilayers, affecting the packing and organization of lipid molecules. This property is particularly useful in the formulation of lipid-based drug delivery systems, where it can enhance the delivery and absorption of active pharmaceutical ingredients .
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic acid, 9-octadecenyl ester:
Octadec-9-enyl octadecanoate: Another ester with a similar structure but different fatty acid chain length.
Uniqueness
Octadec-9-enyl tetradecanoate is unique due to its specific combination of oleyl alcohol and myristic acid, which imparts distinct physicochemical properties. Its ability to modulate lipid membrane properties and its versatility in various applications make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C32H62O2 |
|---|---|
Molecular Weight |
478.8 g/mol |
IUPAC Name |
[(E)-octadec-9-enyl] tetradecanoate |
InChI |
InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h16-17H,3-15,18-31H2,1-2H3/b17-16+ |
InChI Key |
WMOBLRURFXZUMY-WUKNDPDISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



